molecular formula C10H15BrN2 B1528365 5-bromo-N1-tert-butylbenzene-1,2-diamine CAS No. 1163707-72-9

5-bromo-N1-tert-butylbenzene-1,2-diamine

Cat. No.: B1528365
CAS No.: 1163707-72-9
M. Wt: 243.14 g/mol
InChI Key: XJZIXRNBUGMBOI-UHFFFAOYSA-N
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Description

5-Bromo-N1-tert-butylbenzene-1,2-diamine is an organic compound with the molecular formula C10H15BrN2. It is a derivative of benzene, featuring a bromine atom and a tert-butyl group attached to a benzene ring with two amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N1-tert-butylbenzene-1,2-diamine typically involves a multi-step process starting from commercially available materials. One efficient method involves the bromination of N1-tert-butylbenzene-1,2-diamine under controlled conditions. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N1-tert-butylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce nitro compounds or different amine derivatives .

Scientific Research Applications

5-Bromo-N1-tert-butylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N1-tert-butylbenzene-1,2-diamine involves its interaction with specific molecular targets. The bromine atom and amine groups play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N1-tert-butylbenzene-1,2-diamine is unique due to the presence of both a bromine atom and a tert-butyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-bromo-2-N-tert-butylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZIXRNBUGMBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of (5-bromo-2-nitro-phenyl)-tert-butyl-amine (Step 24.3) (6 g, 21.97 mmol) and Raney nickel (2 g) in MeOH/THF (1:1 v/v, 600 mL) is stirred for 9 h at rt, under a hydrogen atmosphere. The reaction mixture is filtered through a pad of celite and concentrated. The residue purified by silica gel column chromatography (Hex/EtOAc, 97:3→3:1) to afford 4.4 g of the title compound as a black oil: ESI-MS: 243.0/245.0 [M+H]+; tR=2.75 min (System 1); TLC: Rf=0.89 (Hex/EtOAc, 1:1).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Name
MeOH THF
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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